![molecular formula C8H16ClNS B1315734 1-Thia-4-azaspiro[4.5]decane hydrochloride CAS No. 933-41-5](/img/structure/B1315734.png)

1-Thia-4-azaspiro[4.5]decane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

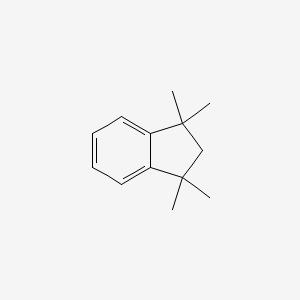

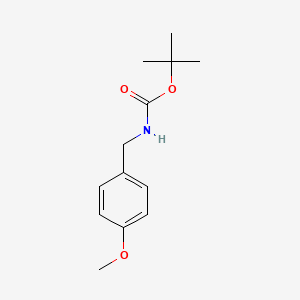

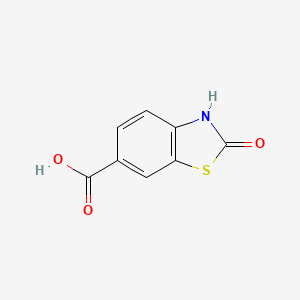

1-Thia-4-azaspiro[4.5]decane hydrochloride is a chemical compound with the linear formula C8H16ClNS . It has a molecular weight of 193.74 .

Synthesis Analysis

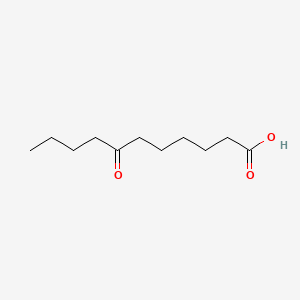

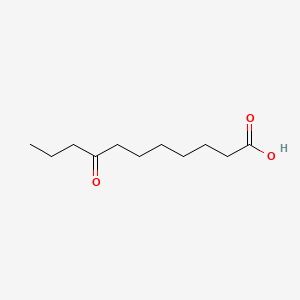

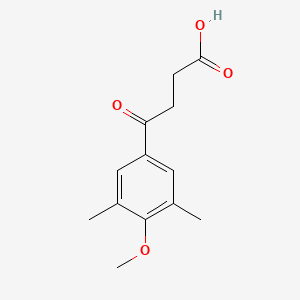

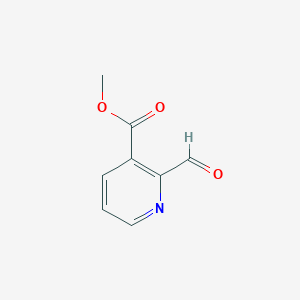

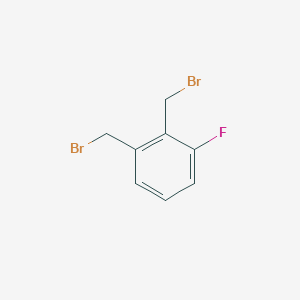

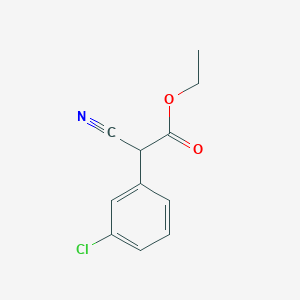

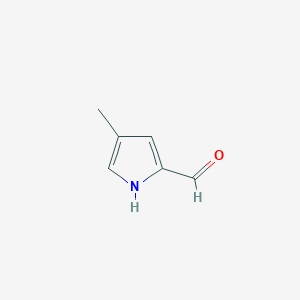

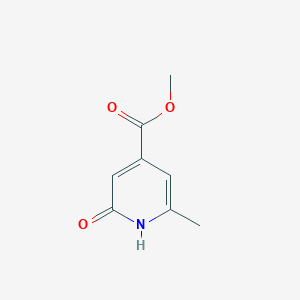

The synthesis of 1-Thia-4-azaspiro[4.5]decane derivatives involves a one-pot three-component reaction. This includes the condensation of ketones such as 4-methylcyclohexanone and cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NS.ClH/c1-2-4-8(5-3-1)9-6-7-10-8;/h9H,1-7H2;1H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Thia-4-azaspiro[4.5]decane derivatives are primarily condensation reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.74 .Scientific Research Applications

Anticancer Activity

1-Thia-4-azaspiro[4.5]decane derivatives have been synthesized and tested for their anticancer activities. These compounds showed moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) (Flefel et al., 2017).

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their activity against human coronavirus and influenza virus. Certain compounds within this series inhibited human coronavirus 229E replication, with one compound showing comparable activity to known coronavirus inhibitors (Apaydın et al., 2019). Additionally, novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety were synthesized and showed potent antiviral activity against influenza A and B viruses, suggesting a potential role as influenza virus fusion inhibitors (Göktaş et al., 2012).

Antimicrobial Activity

Novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one were synthesized and showed moderate to good antimicrobial activity against various strains, including S. aureus, E. coli, P. aeruginosa, and B. subtilis (Singh et al., 2021).

Synthetic Methodologies

Significant work has been done on the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives, contributing to drug discovery and development. These studies involve the creation of multifunctional modules for drug discovery, highlighting the structural diversity and potential of 1-thia-4-azaspiro[4.5]decane derivatives as key components in medicinal chemistry (Li et al., 2013).

Properties

IUPAC Name |

1-thia-4-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS.ClH/c1-2-4-8(5-3-1)9-6-7-10-8;/h9H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOASODGEZSLHHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NCCS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556747 |

Source

|

| Record name | 1-Thia-4-azaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-41-5 |

Source

|

| Record name | 1-Thia-4-azaspiro[4.5]decane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Thia-4-azaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.